molecular formula C6H11NO2 B089729 Methyl 3-(1-aziridinyl)propionate CAS No. 1073-77-4

Methyl 3-(1-aziridinyl)propionate

Cat. No.: B089729
CAS No.: 1073-77-4
M. Wt: 129.16 g/mol
InChI Key: IKMSGGHCWBSOOO-UHFFFAOYSA-N
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Description

Methyl 3-(1-aziridinyl)propionate is a reactive aziridine-containing ester widely used as a monomer or crosslinking agent in polymer chemistry. Aziridine (a three-membered nitrogen-containing heterocycle) confers high reactivity due to ring strain, enabling nucleophilic ring-opening reactions with carboxylic acids, thiols, or other nucleophiles. This compound is often incorporated into larger crosslinkers, such as pentaerythritol tris[3-(1-aziridinyl)propionate] (A-1) and trimethylolpropane tris[3-(1-(2-methyl)aziridinyl)propionate] (A-2), which are pivotal in coatings, adhesives, and degradable porous polymers .

Properties

CAS No.

1073-77-4

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

methyl 3-(aziridin-1-yl)propanoate

InChI

InChI=1S/C6H11NO2/c1-9-6(8)2-3-7-4-5-7/h2-5H2,1H3

InChI Key

IKMSGGHCWBSOOO-UHFFFAOYSA-N

SMILES

COC(=O)CCN1CC1

Canonical SMILES

COC(=O)CCN1CC1

Other CAS No.

1073-77-4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name CAS No. Molecular Features Key Applications Reactivity Notes
Pentaerythritol tris[3-(1-aziridinyl)propionate] (A-1) 57116-45-7 Three aziridinyl groups bound to pentaerythritol core Crosslinking in water-based coatings, degradable polymers Reacts with thiols and carboxylic acids at room temperature
Trimethylolpropane tris[3-(1-(2-methyl)aziridinyl)propionate] (A-2) 52234-82-9 Methyl-substituted aziridine groups on trimethylolpropane core Enhanced stability in industrial resins Slower reaction kinetics due to steric hindrance from methyl groups
2-((3-Aziridin-1-ylpropionyl)methyl)-2-ethylpropane-1,3-diyl bis(aziridine-1-propionate) 52234-82-9 Bis-aziridine with branched alkyl chain High-temperature polymer stabilization Boiling point: 512.6°C; density: 1.109 g/mL

Key Findings :

  • A-1 is preferred for room-temperature curing in coatings due to its rapid reactivity with thiol-carboxylic acids .
  • A-2 ’s methyl substitution improves hydrolytic stability, making it suitable for moisture-resistant applications .
  • The bis-aziridine derivative (CAS 52234-82-9) exhibits superior thermal stability, ideal for high-performance materials .

Comparison with Non-Aziridine Propionate Esters

Key Findings :

  • Methyl 3-(2-hydroxyphenyl)propionate’s phenolic group enables UV stabilization and antioxidant activity, unlike aziridine derivatives .
  • Thiophene-containing propionates (e.g., CAS 16862-05-8) are niche in conductive polymers due to sulfur’s electronic properties .
  • Ionic liquids like 1-Ethyl-3-methylimidazolium propionate serve non-reactive roles as solvents, contrasting sharply with aziridines’ crosslinking function .

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